molecular formula C11H22O2 B14643757 Cyclohexane, 1,1-diethoxy-4-methyl- CAS No. 52162-24-0

Cyclohexane, 1,1-diethoxy-4-methyl-

Cat. No.: B14643757
CAS No.: 52162-24-0
M. Wt: 186.29 g/mol
InChI Key: BDXWQBIGBPSDPZ-UHFFFAOYSA-N
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Description

Cyclohexane, 1,1-diethoxy-4-methyl- is an organic compound with the molecular formula C11H22O2 It is a derivative of cyclohexane, where two ethoxy groups and a methyl group are substituted at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane, 1,1-diethoxy-4-methyl- can be synthesized through the acetalization of cyclohexanone with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:

    Cyclohexanone: is mixed with .

  • An acid catalyst such as p-toluenesulfonic acid is added to the mixture.
  • The reaction mixture is heated under reflux conditions to facilitate the formation of the acetal.
  • The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of cyclohexane, 1,1-diethoxy-4-methyl- follows a similar synthetic route but on a larger scale. The process involves continuous feeding of cyclohexanone and ethanol into a reactor with an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then separated and purified using industrial distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1,1-diethoxy-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone and other oxidation products.

    Reduction: Reduction reactions can convert the compound back to cyclohexane derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Cyclohexanone, carboxylic acids, and other oxidized derivatives.

    Reduction: Cyclohexane derivatives with reduced functional groups.

    Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Scientific Research Applications

Cyclohexane, 1,1-diethoxy-4-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexane, 1,1-diethoxy-4-methyl- depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, 1,1-dimethoxy-4-methyl-: Similar structure but with methoxy groups instead of ethoxy groups.

    Cyclohexane, 1,1-diethoxy-4-ethyl-: Similar structure but with an ethyl group instead of a methyl group.

    Cyclohexane, 1,1-diethoxy-3-methyl-: Similar structure but with the methyl group at the 3 position.

Uniqueness

Cyclohexane, 1,1-diethoxy-4-methyl- is unique due to the specific positioning of the ethoxy and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

52162-24-0

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

1,1-diethoxy-4-methylcyclohexane

InChI

InChI=1S/C11H22O2/c1-4-12-11(13-5-2)8-6-10(3)7-9-11/h10H,4-9H2,1-3H3

InChI Key

BDXWQBIGBPSDPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC(CC1)C)OCC

Origin of Product

United States

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